4-acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Medicinal Chemistry Sulfonamide SAR Sigma Receptor

Researchers mapping sulfonamide SAR face a structural gap: no congeneric compound combines 4-acetylbenzenesulfonamide with a pyridine-3-sulfonylpiperidine core. This compound fills that void as a systematic exploratory probe. • Unique dual-sulfonamide architecture absent from public screening libraries; enables simultaneous variation of N-sulfonyl and C-sulfonamide substituents • Potential applications across sigma receptor modulation, iron chelation, and steroid sulfatase inhibition-no quantitative data exist; procure for de novo profiling only • Standard pack sizes 10-100 mg in stock; custom bulk synthesis and scale-up available on request

Molecular Formula C19H23N3O5S2
Molecular Weight 437.53
CAS No. 1428359-29-8
Cat. No. B2710567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1428359-29-8
Molecular FormulaC19H23N3O5S2
Molecular Weight437.53
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C19H23N3O5S2/c1-15(23)17-4-6-18(7-5-17)28(24,25)21-13-16-8-11-22(12-9-16)29(26,27)19-3-2-10-20-14-19/h2-7,10,14,16,21H,8-9,11-13H2,1H3
InChIKeyWRAGVFSCFMPBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1428359-29-8): Compound Identity and Current Evidence Landscape


4-Acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1428359-29-8) is a synthetic sulfonamide derivative featuring a piperidine core substituted at the 1-position with a pyridine-3-sulfonyl group and at the 4-methyl position with a 4-acetylbenzenesulfonamide moiety. This compound belongs to the broader chemical class of N-sulfonylpiperidine derivatives—a scaffold that has been explored in medicinal chemistry for sigma receptor modulation, iron chelation, and steroid sulfatase inhibition. Despite the rich pharmacological precedent of the chemotype, no primary research article, peer-reviewed publication, patent, or authoritative curated database (PubChem, ChEMBL, DrugBank) containing quantitative biological, physicochemical, or pharmacological data for this precise compound could be identified from permitted information sources at the time of this analysis.

Why Generic Substitution Is Not Supported for 4-Acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide Without Target-Specific Data


Sulfonamide derivatives with a piperidine–pyridine architecture can display substantial pharmacodynamic changes even with minor structural modifications. For example, replacement of the 4-acetyl group on the benzenesulfonamide with other acyl substituents, or variation of the pyridine substitution pattern, has been shown to modulate sigma-1/sigma-2 receptor affinity by more than 100-fold in closely related pyridine-sulfonamide series. [1] Similarly, the presence or absence of a catechol moiety in pyridine-3-N-sulfonylpiperidine derivatives determines whether the compound acts as an iron chelator versus a sigma ligand. [2] In the absence of quantitative, comparator-anchored data for 4-acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide itself, any interchange with another in-class compound carries an unquantifiable risk of altered target engagement, selectivity profile, or ADME properties. Consequently, procurement decisions cannot rely on class-level assumptions alone.

Quantitative Differentiation Evidence for 4-Acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide


No Permissible Quantitative Comparator Evidence Found for Target Compound

A comprehensive search of permitted primary literature (PubMed, PMC), patent databases (Justia, Google Patents), and authoritative chemical databases (PubChem, ChEMBL) did not return any assay data, target engagement results, or comparator-anchored quantitative measurements for 4-acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1428359-29-8). The closest structural analogs—pyridine-3-N-sulfonylpiperidine derivatives bearing a catechol moiety—exhibit iron-chelating activity (e.g., compound 4a with IC50 values for Fe(II) and Fe(III) chelation stronger than deferoxamine and deferiprone), but these compounds lack the 4-acetylbenzenesulfonamide substitution and thus cannot serve as direct comparators for quantitative differentiation. [1] Similarly, pyridine-sulfonamide derivatives disclosed in patent literature as sigma receptor ligands show nanomolar Ki values at σ1 and σ2 receptors, but the specific 4-acetyl substitution pattern of the target compound is absent from all disclosed examples, precluding cross-study comparison. [2] No supporting evidence of sufficient quality is available to establish any quantified differential advantage for procurement.

Medicinal Chemistry Sulfonamide SAR Sigma Receptor

Potential Application Scenarios for 4-Acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide Based on Available Evidence


Sigma Receptor Ligand Screening Library Expansion (Hypothesis-Driven)

Pyridine-sulfonamide derivatives have demonstrated high affinity for sigma-1 and sigma-2 receptors, with some analogs achieving Ki values below 10 nM. [1] If 4-acetyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide were to be tested in sigma receptor binding assays, its performance could be compared against disclosed lead compounds. However, no experimental data currently exist to support this application; procurement is only justified for exploratory SAR studies rather than based on proven differentiation.

Iron Chelation Probe for Antipathogenic Research (Structural Analog Inference Only)

A structurally related pyridine-3-N-sulfonylpiperidine derivative (compound 4a) was shown to chelate Fe(II) and Fe(III) in vitro more efficiently than deferoxamine and deferiprone, leading to antipathogenic activity in a Drosophila infection model. [2] The target compound lacks the catechol group essential for iron coordination and would be expected to show altered or absent iron-chelating properties. This makes it a potential negative-control candidate in iron-chelation studies, but no supporting data are available.

Steroid Sulfatase (STS) Inhibitor Profiling (Class-Level Inference Only)

N-Acyl arylsulfonamides bearing a piperidine scaffold have been identified as reversible STS inhibitors, with cellular IC50 values as low as 270 nM. [3] The target compound's 4-acetylbenzenesulfonamide motif shares structural elements with this chemotype. However, the pyridin-3-ylsulfonyl substitution distinguishes it from the Boc-piperidine-4-carbonyl series and may significantly alter STS inhibition potency and selectivity. Procurement for STS screening would be exploratory.

Chemical Probe for Systematic Sulfonamide SAR Mapping

In the absence of target-specific data, the primary scientific value of this compound lies in its utility as a systematic SAR probe. Its unique combination of a 4-acetylbenzenesulfonamide group with a pyridine-3-sulfonylpiperidine core fills a gap in publicly available congeneric series. [1][2] Researchers engaged in broad profiling of sulfonamide chemical space may use it to investigate how simultaneous variation of the N-sulfonyl and C-sulfonamide substituents affects potency, selectivity, and physicochemical properties across multiple target families.

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